molecular formula C23H29NO6 B4002079 Oxalic acid;4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine

Oxalic acid;4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine

Cat. No.: B4002079
M. Wt: 415.5 g/mol
InChI Key: ATOJUCAGHSWKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalic acid;4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine is a useful research compound. Its molecular formula is C23H29NO6 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}morpholine oxalate is 415.19948764 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Sensing

A study by Patra et al. (2021) introduced a phenolato-bridged dinuclear nickel(II) complex for selective fluorescent sensing of oxalate in aqueous medium. This research highlights the compound's potential in environmental and biological monitoring, where it acts as a chemosensor for aqueous oxalate ions, showcasing turn-on fluorescent properties over other competitive anions.

Crystal Structure and Catalytic Activity

Research involving oxime derivatives, including succinimid and morpholin groups, by Dinçer et al. (2005), explores the crystal structures and interactions of compounds containing cyclobutane, oxime, and benzene rings. This study contributes to the understanding of molecular configurations and potential applications in catalysis and material science.

Synthesis of Intermediates for Pharmacological Agents

The synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the anti-obesity agent rimonabant, was demonstrated by Hao Zhi-hui (2007). This showcases the compound's role in creating pharmacologically active agents through a sequence of chemical reactions, emphasizing its importance in drug development.

Biological Activity Investigation

A morpholine derivative synthesized for exploring biological activities, including antibacterial and antioxidant properties, was reported by Mamatha S.V et al. (2019). This study underlines the compound's potential in developing new therapeutic agents with significant biological efficacy.

Properties

IUPAC Name

oxalic acid;4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.C2H2O4/c1-21(2,18-6-4-3-5-7-18)19-8-10-20(11-9-19)24-17-14-22-12-15-23-16-13-22;3-1(4)2(5)6/h3-11H,12-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOJUCAGHSWKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.